Enhanced Thermal Stability in Semiconductor Surface Chemistry
Dichlorodiethylsilane (DECS) demonstrates superior thermal stability on silicon surfaces compared to non-chlorinated analogs, enabling high-temperature processing. EELS analysis shows that surface-bound Si–C species from DECS decomposition are stable up to 900 K, whereas diethylsilane (DES) decomposes earlier [1].
| Evidence Dimension | Thermal stability of surface Si–C species formed from precursor adsorption |
|---|---|
| Target Compound Data | Si–C surface species stable up to 900 K |
| Comparator Or Baseline | Diethylsilane (DES, (C₂H₅)₂SiH₂) |
| Quantified Difference | DECS-derived Si–C species remain stable at temperatures where DES has fully decomposed (DES decomposes via β-hydride elimination by 600 K) |
| Conditions | Adsorption on Si(100)(2 × 1) surface; Electron Energy Loss Spectroscopy (EELS) analysis under ultra-high vacuum |
Why This Matters
For CVD of SiC films, DECS provides a wider thermal processing window, reducing premature decomposition and improving film uniformity and carbon incorporation.
- [1] Lee, F., et al. (1994). Adsorption and decomposition of diethylsilane and diethyldichlorosilane on Si(100)(2 × 1) and Si(111)(1 × 1). Surface Science, 302(1–2), 10–24. View Source
